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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for
Difluorosilane (SiHzF2). The information is compiled from critically evaluated sources and
computational chemistry databases, offering a valuable resource for researchers in various
fields, including materials science and drug development.

Core Thermodynamic Data

The fundamental thermodynamic properties of gas-phase Difluorosilane at standard
conditions (298.15 K and 1 bar) are summarized below. This data is primarily sourced from the
NIST-JANAF Thermochemical Tables and the Computational Chemistry Comparison and
Benchmark DataBase.[1][2]

Property Value Units Source

Standard Molar

Enthalpy of Formation  -790.78 kJ/mol NIST WebBook[2]
(AfH?)
Standard Molar

262.12 J/mol-K NIST WebBook[2]
Entropy (S°)
Molar Heat Capacity

54.21 J/mol-K CccBDB

(Cp)
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Temperature-Dependent Heat Capacity

The heat capacity of Difluorosilane varies with temperature. This relationship can be
accurately described using the Shomate Equation, with parameters provided by the NIST
WebBook.[2][3] The equation is as follows:

Cp° = A+ Bt + Ct2 + D*t3 + E/2
where:

e Cp° = heat capacity (J/mol*K)
e t=temperature (K) /1000

The coefficients for two temperature ranges are provided in the table below.

Temperatur

B C D E
e Range (K)
298 - 1200 24.71861 143.8183 -103.6448 28.20208 -0.435500
1200 - 6000 102.6272 2.898095 -0.564317 0.037951 -12.94287

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (AfG°) can be calculated from the standard
enthalpy of formation (AfH®) and the standard entropy (S°) of the substance and its constituent
elements in their standard states using the following equation:

AfG® = AfH® - TAS®

To calculate the standard entropy change of formation (AS°), the standard entropies of the
constituent elements in their standard states are required:

e Si (crystal): 18.8 J/mol-K

e H2 (gas): 130.7 J/mol-K
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e F2(gas): 202.8 J/mol-K

Experimental and Computational Protocols

The thermodynamic data presented in this guide are the result of a combination of
experimental measurements and high-level computational chemistry calculations. The values
reported in the NIST-JANAF Thermochemical Tables are critically evaluated data from various
primary sources.[4][5]

Experimental Determination

Enthalpy of Formation: The standard enthalpy of formation of Difluorosilane is typically
determined through reaction calorimetry.[6] This involves measuring the heat evolved or
absorbed in a chemical reaction involving the compound. For silicon-containing compounds,
this can be a complex process, often involving combustion calorimetry in the presence of
fluorine or other auxiliary substances to ensure complete reaction. The heat of reaction is
measured using a calorimeter, and the enthalpy of formation is then derived using Hess's Law,
incorporating the known enthalpies of formation of the other reactants and products.

Entropy and Heat Capacity: The standard entropy and heat capacity of gaseous
Difluorosilane are determined from statistical mechanics calculations based on molecular
properties obtained from spectroscopic measurements, such as infrared and microwave
spectroscopy.[7] These spectroscopic techniques provide information about the vibrational
frequencies and rotational constants of the molecule. This data is then used in statistical
mechanics formulas to calculate the translational, rotational, and vibrational contributions to the
entropy and heat capacity.[7][8] Low-temperature calorimetric measurements can also be used
to determine the heat capacity over a range of temperatures, and from this, the entropy can be
calculated by integrating the heat capacity divided by the temperature from 0 K to the desired
temperature.

Computational Determination

Modern, high-accuracy thermodynamic data for molecules like Difluorosilane are often
obtained from sophisticated computational chemistry methods. These methods aim to solve the
electronic Schrddinger equation to a high level of accuracy, providing thermochemical
properties that are often competitive with experimental results.[9][10]
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Prominent methods for such calculations include:

Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that involve a
series of calculations at different levels of theory and with different basis sets.[11][12] The
results of these individual calculations are then combined in a well-defined way to
extrapolate to a high-accuracy energy. These methods are designed to provide "chemical
accuracy," which is typically defined as being within 1-2 kcal/mol of the experimental value
for enthalpies of formation.

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to the G-n theories, CBS
methods are multi-step procedures that aim to extrapolate the results of calculations to the
complete basis set limit.[9] This addresses one of the major sources of error in ab initio
calculations.

The general workflow for these computational methods involves:

Geometry Optimization: The molecular geometry of Difluorosilane is optimized to find its
lowest energy structure.

Vibrational Frequency Calculation: The vibrational frequencies are calculated at the
optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE)
and to calculate the vibrational contributions to the entropy and heat capacity.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed with large basis sets.

Extrapolation and Correction: The energies from the various calculations are combined and
extrapolated to a final, high-accuracy energy, which is then used to calculate the enthalpy of
formation.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the

thermodynamic data for Difluorosilane.
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Workflow for Thermodynamic Data Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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